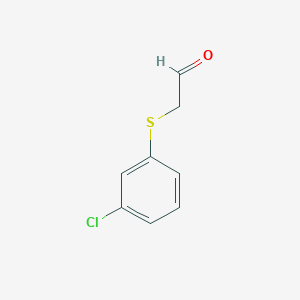
2-((3-Chlorophenyl)thio)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chlorophenyl)thio)acetaldehyde is an organic compound with the molecular formula C8H7ClOS It is characterized by the presence of a chlorophenyl group attached to a thioacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorophenyl)thio)acetaldehyde typically involves the reaction of 3-chlorothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorophenyl)thio)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Chlorophenyl)thio)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Chlorophenyl)thio)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The chlorophenyl group may contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorophenyl)thio)acetaldehyde
- 2-((4-Chlorophenyl)thio)acetaldehyde
- 2-((3-Bromophenyl)thio)acetaldehyde
Uniqueness
2-((3-Chlorophenyl)thio)acetaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The presence of the thioacetaldehyde moiety also adds to its distinct chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C8H7ClOS |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
2-(3-chlorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H7ClOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2 |
InChI Key |
FOYFJEJDXQACIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)
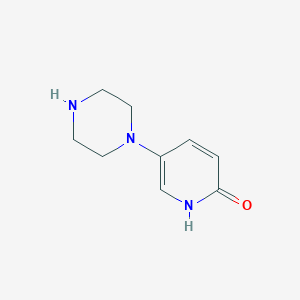

![7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B13561038.png)
![N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide](/img/structure/B13561039.png)
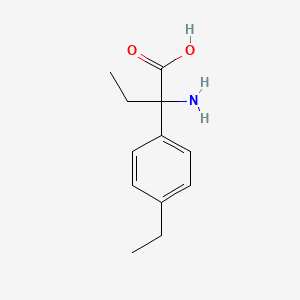
![Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)
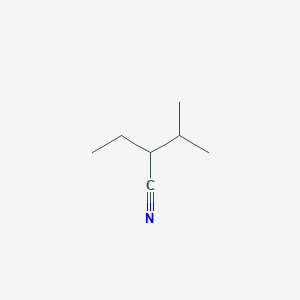
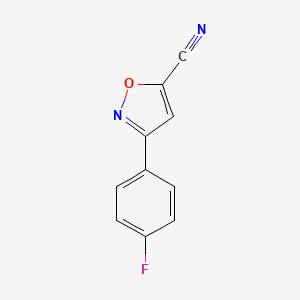
![1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13561072.png)
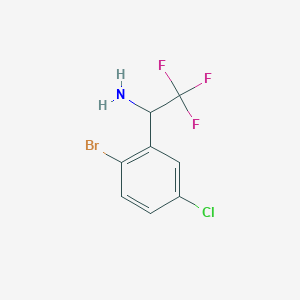
![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)


